molecular formula C20H22N2O2 B4291027 5-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS No. 309283-90-7

5-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID

Cat. No.: B4291027
CAS No.: 309283-90-7
M. Wt: 322.4 g/mol
InChI Key: PSWHHSARMITORD-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of an adamantyl group, a phenyl group, and a pyrazole ring The adamantyl group is a bulky, diamond-like structure that imparts unique physical and chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves the condensation of adamantanone with acetophenone in the presence of a base, followed by cyclization and carboxylation reactions. One common method involves the use of potassium hydroxide (KOH) as a base and ethanol as a solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and other signaling proteins, thereby influencing cellular processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Adamantyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of the adamantyl group, phenyl ring, and pyrazole ring, which imparts distinct physical, chemical, and biological properties. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for further exploration .

Properties

IUPAC Name

5-(1-adamantyl)-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(24)17-9-18(22(21-17)16-4-2-1-3-5-16)20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,9,13-15H,6-8,10-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWHHSARMITORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4C5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156892
Record name 1-Phenyl-5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309283-90-7
Record name 1-Phenyl-5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309283-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Reactant of Route 2
5-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Reactant of Route 3
5-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Reactant of Route 4
5-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
5-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Reactant of Route 6
5-(ADAMANTAN-1-YL)-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID

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